2-(2-nitrophenyl)-1-phenylethanone

Description

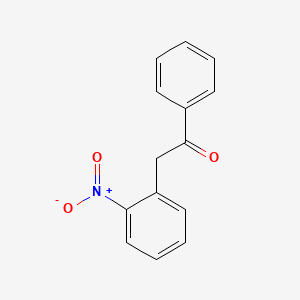

2-(2-Nitrophenyl)-1-phenylethanone (CAS: 18065-01-5) is an aromatic ketone characterized by a nitro group at the ortho position of the phenyl ring attached to an ethanone backbone. This compound is of significant interest in synthetic organic chemistry due to its role as a precursor in the synthesis of heterocyclic compounds, such as indoles. For example, it serves as a key intermediate in the ultrasonic irradiation-mediated synthesis of 2-phenylindole, achieving an overall yield of 45% . Its molecular formula is C₁₄H₁₁NO₃, with an average molecular mass of 241.24 g/mol .

The compound is synthesized via multiple routes, including:

- Palladium-catalyzed cross-coupling: Reaction of 1-iodo-2-nitrobenzene with intermediates under inert conditions, yielding the product after purification via column chromatography .

- Ultrasonic irradiation: Condensation of o-nitrophenylacetyl chloride with benzene in the presence of AlCl₃, achieving a 76% yield for this step .

Its structural features, including the electron-withdrawing nitro group, influence reactivity in nucleophilic substitutions and cyclization reactions. The nitro group also contributes to its solid-state fluorescence properties when incorporated into coordination complexes .

Properties

IUPAC Name |

2-(2-nitrophenyl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWAHGXIDHERGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-nitrophenyl)-1-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-1-phenylethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Oxidation: Potassium permanganate, acidic or basic aqueous conditions.

Major Products Formed

Reduction: 2-(2-aminophenyl)-1-phenylethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-(2-nitrophenyl)benzoic acid.

Scientific Research Applications

2-(2-nitrophenyl)-1-phenylethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-1-phenylethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to modify specific biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The position and nature of substituents dictate reactivity. For example, sulfonyl (e.g., 4-chlorophenylsulfonyl) and benzothiazole groups enhance biological activity (antifungal) or utility as synthetic intermediates .

- Synthetic Efficiency: Ultrasonic irradiation improves reaction kinetics for 2-(2-nitrophenyl)-1-phenylethanone (76% yield in 10 minutes) compared to conventional heating methods .

Key Observations :

- Antifungal vs. Anticancer Activity : Sulfonyl derivatives exhibit broad-spectrum antifungal activity, while benzimidazole-acetyl derivatives show potent anticancer effects, highlighting the role of heterocyclic substituents in targeting specific pathways .

- Optical Properties: The nitro group in 2-(4-nitrophenoxy)-1-phenylethanone enhances nonlinear optical behavior, making it suitable for photonic applications .

Mechanistic and Computational Insights

- Binding Affinities: Derivatives like 2-(2-methylphenyl)-1-phenylethanone and 2-(4-methylphenyl)-1-phenylethanone show varied docking scores (-11.12 kcal/mol for MAOB inhibition), emphasizing substituent positioning in molecular interactions .

- ADME Profiles: Computational studies on phenylethanone derivatives reveal favorable pharmacokinetic properties, such as blood-brain barrier permeability for neuroprotective analogs .

Q & A

Q. Why do synthetic yields vary across studies using similar palladium catalysts?

- Answer : Catalyst deactivation (e.g., phosphine ligand oxidation) or trace moisture in THF can reduce efficiency. Pre-drying solvents and using fresh Pd(PPh3)2Cl2 improves reproducibility .

Methodological Best Practices

- Synthesis : Prioritize inert conditions (argon) for palladium-mediated reactions to prevent catalyst oxidation.

- Crystallography : Optimize crystal growth via vapor diffusion and validate refinement with R-factor convergence (<5%) .

- Biological Testing : Use M27-A3 (CLSI guidelines) for antifungal assays and include cytotoxicity controls (e.g., Galleria mellonella models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.